molecular formula C16H13ClFN3O2 B8321521 {4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol

{4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol

Cat. No. B8321521
M. Wt: 333.74 g/mol
InChI Key: VKYCXFGGDAQMCY-UHFFFAOYSA-N
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Patent
US07632840B2

Procedure details

Sodium borohydride (0.046 g, 1.21 mmol) was added to a stirred suspension of 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde (0.20 g, 0.604 mmol) in methanol (1 ml) at 0° C., over period of 5 minutes. The reaction mixture was allowed to stir at room temperature for 10 minutes and concentrated to dryness. The resulting grey solid was washed with water (2×1 ml) and dried to a constant weight under high vacuum at 40° C. to afford {4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol (0.2 g, 100%) as a grey solid; Mass Spectrum: (M+H)+ 334.
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[C:5]([F:25])=[C:6]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][C:17]([O:23][CH3:24])=[C:18]([CH:21]=[O:22])[CH:19]=3)[N:14]=[CH:13][N:12]=2)[CH:7]=[CH:8][CH:9]=1>CO>[Cl:3][C:4]1[C:5]([F:25])=[C:6]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][C:17]([O:23][CH3:24])=[C:18]([CH2:21][OH:22])[CH:19]=3)[N:14]=[CH:13][N:12]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.046 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)C=O)OC)F
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
The resulting grey solid was washed with water (2×1 ml)
CUSTOM
Type
CUSTOM
Details
dried to a constant weight under high vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)CO)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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